7-[Acryloyl(nonyl)amino]heptanoic acid
Description
7-[Acryloyl(nonyl)amino]heptanoic acid is a synthetic organic compound characterized by a heptanoic acid backbone modified with a nonyl-acrylamide substituent.
Properties
CAS No. |
61042-42-0 |
|---|---|
Molecular Formula |
C19H35NO3 |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
7-[nonyl(prop-2-enoyl)amino]heptanoic acid |
InChI |
InChI=1S/C19H35NO3/c1-3-5-6-7-8-10-13-16-20(18(21)4-2)17-14-11-9-12-15-19(22)23/h4H,2-3,5-17H2,1H3,(H,22,23) |
InChI Key |
ISZWAYHKDXLTKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN(CCCCCCC(=O)O)C(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
Stepwise Alkylation-Acryloylation of 7-Aminoheptanoic Acid
Key Starting Material : 7-Aminoheptanoic acid (CAS 929-17-9), a precursor synthesized via hydrolysis of ethyl 7-aminohaptanoate under acidic or basic conditions.
Alkylation with Nonyl Halide
- Reagents : Nonyl bromide (or chloride), aqueous NaOH, ethanol/water solvent.
- Procedure :
- 7-Aminoheptanoic acid (1 eq) is dissolved in a 1:1 ethanol/water mixture.
- Nonyl bromide (1.2 eq) and NaOH (2 eq) are added dropwise at 0–5°C.
- The mixture is stirred for 12–24 h at room temperature.
- The product, 7-(nonylamino)heptanoic acid, is isolated via acidification (HCl) and extraction with ethyl acetate.
Yield : ~70–85% (reported for analogous alkylation reactions).
Acryloylation of Secondary Amine
- Reagents : Acryloyl chloride, triethylamine (TEA), dichloromethane (DCM).
- Procedure :
- 7-(Nonylamino)heptanoic acid (1 eq) is dissolved in anhydrous DCM.
- TEA (1.5 eq) is added under nitrogen, followed by acryloyl chloride (1.2 eq) at 0°C.
- The reaction is stirred for 4 h at 25°C.
- The crude product is washed with NaHCO₃ and purified via column chromatography (silica gel, hexane/ethyl acetate).
Optimization and Challenges
Characterization Data
Chemical Reactions Analysis
Types of Reactions
7-[Acryloyl(nonyl)amino]heptanoic acid undergoes various chemical reactions, including:
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of heptanoic acid and acryloyl(nonyl)amine.
Common Reagents and Conditions
Radical Initiators: For polymerization reactions, radical initiators such as azobisisobutyronitrile (AIBN) are commonly used.
Acids and Bases: Hydrolysis reactions typically require strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Polymers: Polymerization of the acryloyl group results in the formation of various polymeric materials.
Hydrolysis Products: Hydrolysis yields heptanoic acid and acryloyl(nonyl)amine.
Scientific Research Applications
7-[Acryloyl(nonyl)amino]heptanoic acid has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as hydrophobicity or biocompatibility.
Materials Science: The compound is explored for its potential in creating advanced materials, including hydrogels and nanocomposites.
Biomedical Research: Due to its biocompatibility, it is investigated for use in drug delivery systems and tissue engineering scaffolds.
Mechanism of Action
The mechanism of action of 7-[Acryloyl(nonyl)amino]heptanoic acid primarily involves its ability to undergo polymerization and form cross-linked networks. The acryloyl group reacts with radical initiators to form polymers, while the nonyl and heptanoic acid moieties contribute to the compound’s hydrophobic and structural properties.
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural differences between 7-[Acryloyl(nonyl)amino]heptanoic acid and related compounds:
Key Observations :
- The acryloyl-nonyl chain in the target compound introduces a long alkyl group (C9H19) and a reactive acryloyl moiety (CH2=CH-C(O)-), distinguishing it from simpler derivatives like 7-aminoheptanoic acid .
- Unlike the sulfonamide derivative or tianeptine sulfate , the target compound lacks aromatic or heterocyclic groups, suggesting divergent applications (e.g., industrial vs. pharmaceutical).
Physicochemical and Functional Properties
- Lipophilicity: The nonyl chain in 7-[Acryloyl(nonyl)amino]heptanoic acid likely enhances lipophilicity compared to 7-aminoheptanoic acid (logP ~-1.5 estimated) . This property could improve membrane permeability in drug delivery systems.
- Reactivity : The acryloyl group enables participation in Michael addition or radical polymerization, a feature absent in the Boc-protected and sulfonamide analogs.
- Stability: Unlike tianeptine sulfate , which has a labile sulfate group, the acryloyl-nonyl derivative may exhibit greater stability under acidic conditions due to its aliphatic structure.
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